molecular formula C7H4INO4 B134310 4-Iodo-2-nitrobenzoic acid CAS No. 116529-62-5

4-Iodo-2-nitrobenzoic acid

Cat. No. B134310
CAS RN: 116529-62-5
M. Wt: 293.02 g/mol
InChI Key: IZBFYNYRKIUGSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-2-nitrobenzoic acid is a chemical compound with the molecular formula C7H4INO4 . It has a molecular weight of 293.02 . It is used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of 4-Iodo-2-nitrobenzoic acid can be achieved through several methods. One method involves the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Yet another method involves the oxidation of primary amines . The exact method used can depend on the specific requirements of the synthesis process .


Molecular Structure Analysis

The molecular structure of 4-Iodo-2-nitrobenzoic acid consists of an iodine atom and a nitro group attached to a benzoic acid molecule . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .


Chemical Reactions Analysis

4-Iodo-2-nitrobenzoic acid can participate in various chemical reactions. For instance, it can undergo electrophilic aromatic substitution, a common type of reaction involving aromatic rings . It can also participate in the biosynthesis of certain antibiotics .


Physical And Chemical Properties Analysis

4-Iodo-2-nitrobenzoic acid has a density of 2.2±0.1 g/cm3, a boiling point of 391.5±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 52.6±0.3 cm3 .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

4-Iodo-2-nitrobenzoic acid serves as a valuable building block in organic synthesis. Researchers use it to create more complex molecules, such as pharmaceutical intermediates . Its unique combination of iodine and nitro groups allows for diverse chemical transformations.

Co-crystal Engineering

Co-crystals are solid-state structures formed by combining two or more components. Researchers have synthesized co-crystals of caffeine with 4-Iodo-2-nitrobenzoic acid and other halogenated nitroanilines. These co-crystals exhibit interesting properties and can potentially enhance drug solubility and stability .

Crystallography and Material Science

The compound’s crystallographic properties contribute to its relevance in material science. Researchers study its crystal growth behavior, polymorphism, and optical properties. For instance, understanding its crystal structure aids in designing novel nonlinear optical (NLO) materials .

Safety and Hazards

4-Iodo-2-nitrobenzoic acid may cause skin irritation and serious eye damage . It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .

properties

IUPAC Name

4-iodo-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4INO4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBFYNYRKIUGSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60596479
Record name 4-Iodo-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-2-nitrobenzoic acid

CAS RN

116529-62-5
Record name 4-Iodo-2-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116529-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-iodo-2-nitrobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a mixture of 4-iodo-2-nitrotoluene (9.0 g, 34 mmol) in H2O (340 mL) was added KMnO4 (22.0 g, 139 mmol). The mixture was heated at reflux for 5 h and then cooled to rt and filtered through Celite®. The filtrate was acidified to pH=2 with conc. HCl. The precipitate that formed and was filtered and dried to give 4-iodo-2-nitrobenzoic acid (2.0 g, 20%). The filtrate was extracted with DCM (3×200 mL). The organic solutions were combined, dried over Na2SO4, filtered, and concentrated to provide a second lot of 4-iodo-2-nitrobenzoic acid (0.18 g, 2%).
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
340 mL
Type
reactant
Reaction Step One
Name
Quantity
22 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a 1 L three-neck round-bottom flask equipped with an internal thermometer, a reflux condenser, and an addition funnel, Bu4N+MnO4− (124 g, 343 mmol) was dissolved in pyridine (200 mL). The solution was heated to 60° C., and then the heating source was removed. A solution of 4-iodo-2-nitrotoluene (43.0 g, 163 mmol) in pyridine (60 mL) was added through the additional funnel over 2 h. The reaction temperature was maintained at 60° C. by adjusting the addition rate. When the addition was complete, the reaction mixture was cooled to rt. The solution was concentrated, diluted with EtOAc (300 mL) and water (200 mL), and stirred at rt for 30 min. The precipitated brown solid was filtered off and washed with EtOAc. The clear organic layer was washed with 5% aq. H2SO4 (200 mL) and brine (200 mL), dried (MgSO4), and concentrated to afford a thick, brown oil. The crude product was dissolved in EtOAc (200 mL) and then a solution of KOH (9.1 g, 163 mmol) in MeOH (ca. 30 mL) was added dropwise. The mixture was stirred at rt for 1 h, and the precipitated solid was collected by filtration and washed with EtOAc. The filtrate was concentrated and the precipitation was repeated with KOH in MeOH. The two crops were combined and dissolved in water (ca. 250 mL) and acidified with conc. HCl to pH<2. The precipitated white solid was collected by filtration and dried under vacuum to give the desired product (40 g, 136 mmol, 83%, >98% purity by HPLC). 1H NMR (400 MHz, CD3OD): 8.13 (d, J=1.6, 1H), 8.01 (dd, J=8.1, 1.6, 1H), 7.50 (d, J=8.1, 1H).
[Compound]
Name
MnO4−
Quantity
124 g
Type
reactant
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
9.1 g
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

4-Iodo-2-nitrotoluene (9.0 g, 34.2 mmol), KMnO4 (22.0 g, 139 mmol) and water (340 mL) were heated at reflux for 5 h. The resulting brown suspension was filtered through a pad of diatomaceous earth, washing with water. The basic filtrate was acidified with conc. HCl. The resulting solids were collected by suction filtration and dried to afford 1.86 g of the acid. The mother liquor was extracted with DCM (3×), and the combined extracts were dried (Na2SO4) and concentrated to afford an additional 0.16 g of the benzoic acid. Total yield=2.02 g (20%). 1H NMR (400 MHz, CD3OD): 8.13 (d, J=1.6, 1H), 8.01 (dd, J=8.1, 1.6, 1H), 7.50 (d, J=8.1, 1H).
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
340 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-Iodo-2-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Iodo-2-nitrobenzoic acid
Reactant of Route 3
4-Iodo-2-nitrobenzoic acid
Reactant of Route 4
Reactant of Route 4
4-Iodo-2-nitrobenzoic acid
Reactant of Route 5
4-Iodo-2-nitrobenzoic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-Iodo-2-nitrobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.